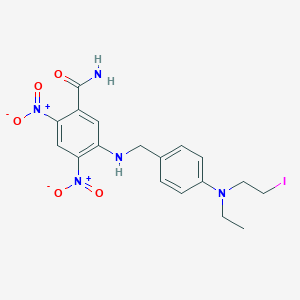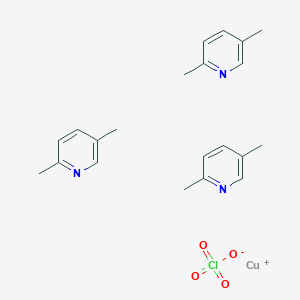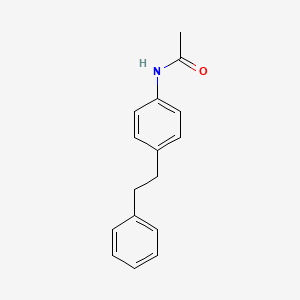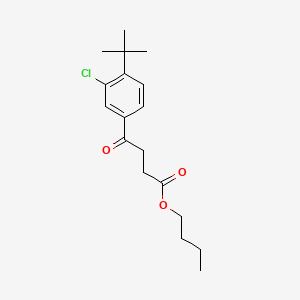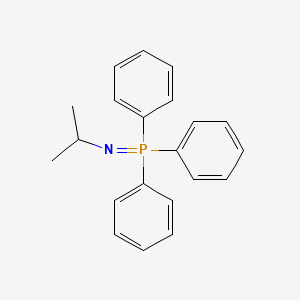
2-Propanamine, N-(triphenylphosphoranylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanamine, N-(triphenylphosphoranylidene)- is an organic compound with the molecular formula C21H22NP. It is a derivative of propanamine where the nitrogen atom is bonded to a triphenylphosphoranylidene group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanamine, N-(triphenylphosphoranylidene)- typically involves the reaction of triphenylphosphine with an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and minimize human error .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanamine, N-(triphenylphosphoranylidene)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and phosphines.
Substitution: The triphenylphosphoranylidene group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce simpler amines and phosphines .
Wissenschaftliche Forschungsanwendungen
2-Propanamine, N-(triphenylphosphoranylidene)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 2-Propanamine, N-(triphenylphosphoranylidene)- involves its interaction with various molecular targets. The triphenylphosphoranylidene group can act as a nucleophile, participating in various chemical reactions. The compound can also interact with enzymes and proteins, affecting their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propanamine: A simpler amine without the triphenylphosphoranylidene group.
Triphenylphosphine: A phosphine compound without the amine group.
N,N-Dimethyl-2-propanamine: A tertiary amine with different substituents on the nitrogen atom
Uniqueness
2-Propanamine, N-(triphenylphosphoranylidene)- is unique due to the presence of both the amine and triphenylphosphoranylidene groups, which confer distinct reactivity and properties. This makes it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
40168-14-7 |
|---|---|
Molekularformel |
C21H22NP |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
triphenyl(propan-2-ylimino)-λ5-phosphane |
InChI |
InChI=1S/C21H22NP/c1-18(2)22-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3 |
InChI-Schlüssel |
AUSITXHKOXNFIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol](/img/structure/B14674385.png)
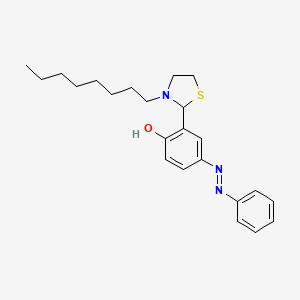
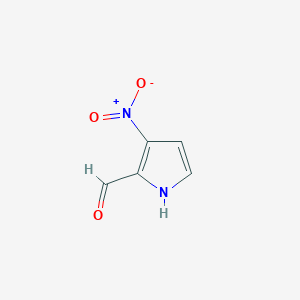
![(8R,9S,10S,13S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]](/img/structure/B14674399.png)
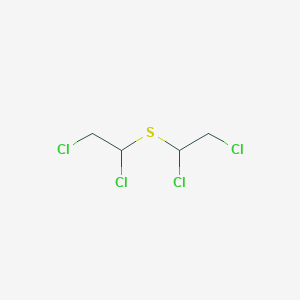
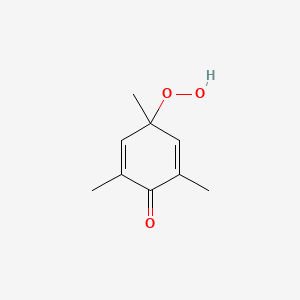
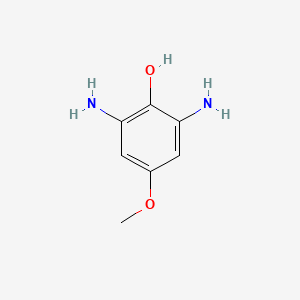

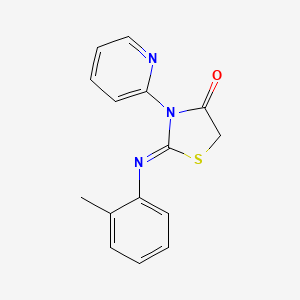
![Bicyclo[6.2.0]deca-2,4,6-triene](/img/structure/B14674434.png)
